2-(1-Hydroxycyclobutyl)butanoic acid

Description

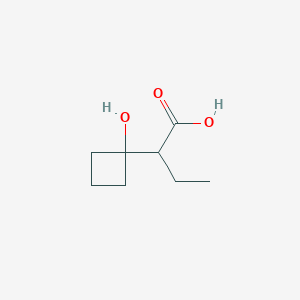

2-(1-Hydroxycyclobutyl)butanoic acid is a branched carboxylic acid featuring a cyclobutane ring substituted with a hydroxyl group at the 1-position and a butanoic acid chain at the 2-position. Cyclobutane’s strained four-membered ring likely imparts unique steric and electronic effects, influencing solubility, stability, and reactivity compared to linear or larger cyclic analogs .

Properties

Molecular Formula |

C8H14O3 |

|---|---|

Molecular Weight |

158.19 g/mol |

IUPAC Name |

2-(1-hydroxycyclobutyl)butanoic acid |

InChI |

InChI=1S/C8H14O3/c1-2-6(7(9)10)8(11)4-3-5-8/h6,11H,2-5H2,1H3,(H,9,10) |

InChI Key |

QXEPOQCFLZSTGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)O)C1(CCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxycyclobutyl)butanoic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of a suitable butanoic acid derivative under acidic or basic conditions to form the cyclobutane ring, followed by hydroxylation to introduce the hydroxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Formation of cyclobutanone derivatives or butanoic acid derivatives.

Reduction: Formation of cyclobutanol or butanol derivatives.

Substitution: Formation of halogenated cyclobutane or butanoic acid derivatives.

Scientific Research Applications

2-(1-Hydroxycyclobutyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxycyclobutyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carboxylic acid moiety play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds were analyzed for comparative purposes (Table 1):

Table 1: Structural Comparison of 2-(1-Hydroxycyclobutyl)butanoic Acid and Analogs

Key Observations:

- Functional Group Reactivity : 2-Oxobutyric acid’s α-keto group enhances acidity (pKa ~2.5) compared to hydroxyl-substituted analogs (pKa ~4–5 for hydroxy acids) .

- Biological Relevance: 2-Hydroxybutanoic acid is a metabolic intermediate in propanoate pathways, while amino acid derivatives (e.g., 2-Amino-2-methylbutanoic acid) are used in pharmaceutical synthesis .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Biological Activity

2-(1-Hydroxycyclobutyl)butanoic acid is an organic compound characterized by its unique structure, which includes a cyclobutane ring and a butanoic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

- Molecular Formula : C8H14O3

- Molecular Weight : 158.19 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCC(C(=O)O)C1(CCC1)O

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | QXEPOQCFLZSTGK-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the carboxylic acid moiety are critical for these interactions, facilitating binding and influencing biological effects. The precise mechanisms can vary based on the context of use, including therapeutic applications.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants protect cells from oxidative stress caused by free radicals, which can lead to various diseases. Studies have shown that derivatives of similar structures can scavenge free radicals effectively, suggesting potential for therapeutic use in oxidative stress-related conditions.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the cyclobutane ring enhances its interaction with microbial membranes, potentially disrupting their integrity. This property could be explored further for developing new antimicrobial agents.

Study on Antioxidant Potential

A comparative study evaluated the antioxidant potential of various compounds, including those structurally related to this compound. Using the DPPH assay, researchers found that certain derivatives exhibited higher free radical scavenging activity than the parent compound, indicating a promising avenue for further research into its antioxidant capabilities .

Antimicrobial Evaluation

In a controlled laboratory setting, the antimicrobial effects of related compounds were tested against several bacterial strains. Results indicated that compounds with similar structural features could inhibit bacterial growth effectively, suggesting that this compound may also show similar properties .

Research Findings Summary

Applications in Medicine

Due to its unique structural characteristics and promising biological activities, this compound is being investigated for potential therapeutic applications. Its role as a lead compound in drug development is particularly notable, with ongoing studies focusing on its efficacy in treating conditions related to oxidative stress and microbial infections.

Q & A

Q. What are the critical safety protocols for handling 2-(1-Hydroxycyclobutyl)butanoic acid in laboratory settings?

Answer: Researchers must adhere to GHS hazard classifications, including skin irritation (Category 2, H315) and acute oral toxicity (Category 4, H302). Use personal protective equipment (PPE) such as safety goggles, gloves, and lab coats. Avoid dust formation and ensure proper ventilation. Store the compound at 2–8°C in a dry environment, and dispose of waste via approved chemical disposal protocols .

Q. What synthetic methods are commonly used to prepare this compound?

Answer: A standard approach involves acid-catalyzed esterification followed by hydrolysis. For example, thioglycolic acid and methanol can be stirred under controlled conditions to form intermediates, which are then hydrolyzed to yield the target compound. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like halomethyl derivatives .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Answer: X-ray crystallography (e.g., Acta Crystallographica data) provides definitive structural confirmation, particularly for cyclobutyl ring geometry. Complementary methods include NMR (for stereochemical analysis), FT-IR (hydroxy and carboxylic acid group verification), and HPLC (purity assessment) .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound be resolved?

Answer: Contradictions may arise from impurities or stereochemical variations. Researchers should:

Q. What strategies optimize stereochemical purity during synthesis?

Answer: Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation reagents) can enhance enantioselectivity. For example, using (R)-specific enzymes in kinetic resolutions or asymmetric hydrogenation of cyclobutane precursors. Monitor progress via chiral HPLC or polarimetry .

Q. How do reaction conditions influence the yield of this compound in multi-step syntheses?

Answer: Key factors include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclobutane ring stability.

- Temperature : Lower temperatures (0–5°C) reduce side reactions during esterification.

- Catalyst selection : Lewis acids like BF₃·Et₂O enhance hydroxycyclobutyl group retention .

Q. What mechanistic insights explain the compound’s interactions with biological targets?

Answer: Computational docking studies suggest the hydroxycyclobutyl group interacts with hydrophobic enzyme pockets (e.g., cyclooxygenase-2). In vitro assays using carboxamide derivatives demonstrate competitive inhibition via hydrogen bonding with active-site residues. Validate via mutagenesis or isotopic labeling .

Data Analysis & Experimental Design

Q. How should researchers address contradictions in crystallographic data for cyclobutane-containing compounds?

Answer: Compare unit cell parameters (e.g., Acta Crystallographica E63, o4032) and refine models using software like SHELXL. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity of cyclobutyl protons) .

Q. What methodologies are recommended for scaling up synthesis without compromising purity?

Answer: Implement continuous flow reactors to maintain precise temperature and mixing control. Use in-line FT-IR for real-time monitoring of intermediate formation. Purify via recrystallization in ethanol/water mixtures to remove polymeric byproducts .

Q. How can metabolic pathway studies leverage this compound as a probe?

Answer: Incorporate isotopic labeling (e.g., ¹³C at the cyclobutyl carbon) to track metabolic fate via mass spectrometry. Pair with knockout cell lines to identify specific enzymes involved in hydroxycyclobutyl group metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.